5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
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Overview
Description
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the CAS Number: 1279874-66-6 . It has a molecular weight of 137.58 and is typically in solid form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-fluoro-1,2,3,6-tetrahydropyridine hydrochloride . The InChI code is 1S/C5H8FN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H and the InChI Key is CFHRPMZHUNKRLV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid . The density of a similar compound, 1,2,3,6-Tetrahydropyridine, is 0.913 g/cm3 and it is insoluble in water .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Fluorination of Piperidinyl Olefins : A study by Chang et al. (2010) reports a straightforward synthesis of 1-substituted-4-aryl-5-fluoro-1,2,3,6-tetrahydropyridine through the treatment of piperidinyl olefins with Selectfluor. This method demonstrates novel reactions promoted by Selectfluor, expanding the scope of applications in organic synthesis Chang et al., 2010.
- Modular Synthesis of Polysubstituted and Fused Pyridines : Song et al. (2016) introduced a one-pot reaction sequence for the synthesis of variously substituted pyridines, utilizing a fluorination strategy that involves 2-fluoro-1,3-dicarbonyl compounds. This approach is notable for its simplicity and avoidance of transition-metal catalysts Song et al., 2016.
Fluorescence and Spectroscopic Applications
- Fluorescence Enhancement with Copper : Huang et al. (2013) investigated the copper-induced fluorescence enhancement and particle-size decrease of a tetrahydropyrimidine derivative, showcasing its potential for applications in probe design and theoretical research on optical properties Huang et al., 2013.
- Luminescent Study of Keto-Enol Tautomers : Ostakhov et al. (2019) performed a detailed study on the fluorescence spectra of various tautomers of 5-fluorouracil derivatives, highlighting the role of intramolecular proton transfer in their luminescence. This research provides insights into the fluorescence properties of rare tautomers of fluorouracil derivatives Ostakhov et al., 2019.
properties
IUPAC Name |
5-fluoro-1,2,3,6-tetrahydropyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHRPMZHUNKRLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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